GLP-1受体激动剂2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 它们模拟内源性肠促胰岛素激素 GLP-1 的作用,GLP-1 在进食后由肠道自然释放。
- GLP-1 激动剂有助于降低血糖水平并促进体重减轻 .
GLP-1 受体激动剂:
科学研究应用
作用机制
- GLP-1 激动剂激活 GLP-1 受体:
- 减缓胃排空。
- 抑制胰高血糖素释放。
- 刺激胰岛素产生。
- 这些作用可降低 2 型糖尿病患者的高血糖,并有助于减肥。
安全和危害
GLP-1 receptor agonists are associated with a low risk of hypoglycemia, and the most common adverse effects are gastrointestinal . Other warnings and precautions include pancreatitis and thyroid cell carcinomas . There is also an ongoing review of GLP-1 receptor agonists regarding the risk of suicidal thoughts and self-harm .
未来方向
GLP-1 receptor agonists are an effective treatment option for people with type 2 diabetes, shown to achieve multi-factorial clinical benefits . When selecting or advising about treatments, pharmacists should consider how the different GLP-1 RAs and their mechanisms of action affect clinical outcomes in order to ensure optimal treatment for individuals . There is also ongoing research into the potential use of GLP-1 receptor agonists in treating neurodegenerative diseases such as Parkinson’s disease .
准备方法
- GLP-1 受体激动剂的合成路线涉及化学修饰以产生激活 GLP-1 受体的类似物。
- 工业生产方法因具体化合物而异(例如,艾塞那肽、利拉鲁肽、度拉鲁肽、司美格鲁肽)。
- 这些药物可以每周一次、每天一次或餐前服用 .
化学反应分析
- GLP-1 激动剂会经历各种反应,包括合成过程中的肽键形成。
- 常用试剂包括保护基、偶联剂和催化剂。
- 主要产物是具有增强药理特性的修饰 GLP-1 类似物。
相似化合物的比较
- GLP-1 激动剂通常比 DPP-4 抑制剂更有效。
- 双 GLP-1/FGF21 受体激动剂也正在探索中 .
DPP-4 抑制剂: 另一类抗糖尿病药物,可减少内源性 GLP-1 的分解。
属性
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。